1-(2,6-Dibromo-4-(tert-butyl)phenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dibromo-4-(tert-butyl)phenyl)guanidine is an organic compound characterized by the presence of bromine atoms and a tert-butyl group attached to a phenyl ring, which is further bonded to a guanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dibromo-4-(tert-butyl)phenyl)guanidine typically involves the bromination of 4-tert-butylphenol followed by the introduction of the guanidine group. The process can be summarized as follows:
Guanidination: The dibromo compound is then reacted with guanidine in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,6-Dibromo-4-(tert-butyl)phenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dibromo-4-(tert-butyl)phenyl)guanidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2,6-Dibromo-4-(tert-butyl)phenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit or activate certain biochemical processes .
Vergleich Mit ähnlichen Verbindungen
2,6-Dibromo-4-tert-butylphenol: A precursor in the synthesis of the target compound.
4-tert-Butylphenol: Another related compound with similar structural features.
Uniqueness: 1-(2,6-Dibromo-4-(tert-butyl)phenyl)guanidine is unique due to the presence of both bromine atoms and a guanidine group, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C11H15Br2N3 |
---|---|
Molekulargewicht |
349.06 g/mol |
IUPAC-Name |
2-(2,6-dibromo-4-tert-butylphenyl)guanidine |
InChI |
InChI=1S/C11H15Br2N3/c1-11(2,3)6-4-7(12)9(8(13)5-6)16-10(14)15/h4-5H,1-3H3,(H4,14,15,16) |
InChI-Schlüssel |
PSLWSMCZYKNLDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)N=C(N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.